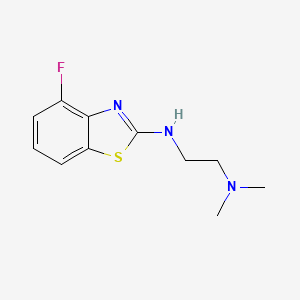

N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Description

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3S/c1-15(2)7-6-13-11-14-10-8(12)4-3-5-9(10)16-11/h3-5H,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHWLHVKPRMIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC2=C(C=CC=C2S1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 4-fluoro-1,3-benzothiazol-2-amine with N,N-dimethylethane-1,2-diamine

One reported method involves the condensation of 4-fluoro-1,3-benzothiazol-2-amine with N,N-dimethylethane-1,2-diamine under controlled reflux conditions. This reaction typically requires:

- An inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

- Controlled temperature, often refluxing in an appropriate solvent such as ethanol or toluene.

- Stoichiometric ratios optimized to favor mono-substitution and minimize polymerization or side reactions.

The reaction proceeds via nucleophilic attack of the diamine on the benzothiazole amine group, forming the desired N-substituted product.

Synthesis of N,N-dimethylethane-1,2-diamine Intermediate

The diamine moiety can be prepared by reacting dihaloalkanes (e.g., 1,2-dichloroethane) with dimethylamine . According to patented processes, this reaction is optimized by:

- Using excess dimethylamine (10 to 100 molar equivalents relative to dihaloalkane) to drive the reaction to completion.

- Controlling the residual amount of haloalkaneamine intermediates to less than 0.002 mol per mol of dimethylamine to minimize by-products such as cyclic diamines and trialkylated amines.

- Conducting the reaction under anhydrous conditions to prevent hydrolysis and side reactions.

- Employing temperature control to maintain reaction rates without promoting side reactions.

This process typically yields N,N-dimethylethane-1,2-diamine in high purity and yield (80-85%) with minimal impurities.

Coupling the Benzothiazole and Diamine Units

The final step involves coupling the prepared diamine with the fluorinated benzothiazole derivative. This can be done via:

- Nucleophilic substitution reactions where the benzothiazole is activated (e.g., halogenated or converted to a suitable leaving group).

- Condensation reactions under reflux with solvents like ethanol or methanol.

- Use of catalysts or additives to enhance regioselectivity and yield.

Reaction parameters such as time, temperature, and solvent choice critically influence the yield and purity.

Reaction Conditions and Optimization

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted benzothiazole derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

The compound exhibits significant biological activities that make it a candidate for various applications:

Antimicrobial Activity

Research indicates that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. Preliminary studies have shown that N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine demonstrates antimicrobial properties against several pathogens, including Enterococcus faecalis .

Anticancer Potential

The benzothiazole structure is hypothesized to interact with DNA, potentially leading to apoptosis in cancer cells. Mechanisms may include DNA intercalation or the generation of reactive oxygen species (ROS) that induce cell death .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For instance, it has been noted to inhibit alkaline phosphatase and other critical enzymes for cellular functions.

Case Study 1: Antimicrobial Evaluation

A series of N-1,3-benzothiazol-2-ylbenzamides were synthesized using this compound as a precursor. One derivative was found to be particularly active against Enterococcus faecalis, highlighting the compound's potential in developing new antimicrobial agents.

Case Study 2: Anticancer Research

In vitro studies have indicated that compounds derived from this compound can induce apoptosis in various cancer cell lines. The mechanism involves interaction with DNA and modulation of apoptotic pathways .

Mechanism of Action

The mechanism of action of N’-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The benzothiazole ring can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

Fluorine Substitution Patterns

- N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (): This analog features two fluorine atoms at the 4- and 6-positions. The additional fluorine increases electronegativity and steric hindrance compared to the mono-fluorinated parent compound. Such modifications may enhance metabolic stability but reduce solubility due to increased lipophilicity.

N'-(6-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine ():

Replacing fluorine with chlorine at the 6-position introduces a larger, more lipophilic substituent. Chlorine’s polarizability could improve interactions with hydrophobic protein pockets but may also elevate toxicity risks.

Non-Halogen Substituents

N'-(5-Methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine ():

The methoxy group at the 5-position is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This substitution could alter the benzothiazole’s aromaticity, reducing electrophilic reactivity but improving solubility via hydrogen bonding with the methoxy oxygen.N'-(5-Chloro-4-Methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine ():

The combined chloro-methyl substitution at the 5- and 4-positions introduces steric bulk and lipophilicity. Methyl groups enhance metabolic stability by blocking oxidation sites, while chlorine contributes to halogen bonding.

Structural and Physicochemical Properties

Biological Activity

N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, with CAS number 1105195-42-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14FN3S

- Molecular Weight : 239.31 g/mol

- Structure : The compound features a benzothiazole moiety substituted with a fluorine atom and a dimethylated ethylene diamine group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. Research indicates that compounds with similar structures often inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It is hypothesized that the benzothiazole structure can interact with DNA, potentially leading to apoptosis in cancer cells. The mechanism may involve DNA intercalation or the generation of reactive oxygen species (ROS) that induce cell death .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For example, Schiff bases are known to inhibit alkaline phosphatase and other enzymes critical for cellular functions .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of compounds related to this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various Schiff bases, including those similar to this compound. Results indicated a robust inhibitory effect against Gram-positive and Gram-negative bacteria as well as fungi, suggesting broad-spectrum antimicrobial potential .

- Anticancer Activity Assessment : In vitro experiments using HeLa and MCF7 cell lines demonstrated that derivatives of benzothiazole exhibited significant cytotoxicity compared to standard chemotherapeutics like carboplatin. This suggests potential for development into novel anticancer agents .

- Mechanistic Studies : Investigations into the mechanism of action revealed that similar compounds could induce oxidative stress in cancer cells, leading to increased apoptosis rates. This was supported by flow cytometry analyses showing altered cell cycle distributions in treated cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, and what challenges arise during its purification?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, the benzothiazole core can be functionalized by reacting 4-fluoro-1,3-benzothiazol-2-amine with N,N-dimethylethane-1,2-diamine derivatives under reflux in aprotic solvents (e.g., DMF or THF). Key challenges include controlling regioselectivity due to the fluorine substituent and minimizing side reactions (e.g., over-alkylation). Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using ethanol/water mixtures to isolate the pure product .

| Example Reaction Conditions |

|---|

| Solvent: DMF, 80°C, 12 h |

| Catalyst: K₂CO₃ |

| Yield: ~65% |

| Purity: >95% (HPLC) |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks by comparing to benzothiazole derivatives. The fluorine atom induces deshielding in adjacent protons (e.g., H-5 on the benzothiazole ring).

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).

Cross-validation with computational methods (e.g., DFT) improves accuracy .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli).

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293).

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets).

Dose-response curves (IC₅₀) and selectivity indices should be calculated to prioritize hits .

Advanced Research Questions

Q. How can DFT calculations optimize the compound’s electronic structure for target binding, and what basis sets are most reliable?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and triple-zeta basis sets (6-311++G(d,p)) accurately predict molecular orbitals and electrostatic potentials. For example, the fluorine atom’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity. Basis set selection should balance computational cost and accuracy (e.g., def2-TZVP for geometry optimization, cc-pVTZ for energy calculations). Compare results with experimental UV-Vis and X-ray crystallography data .

| DFT Parameters |

|---|

| Functional: B3LYP |

| Basis Set: 6-311++G(d,p) |

| Solvent Model: PCM (Water) |

| Software: Gaussian 16 |

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

- Methodological Answer :

- Re-evaluate Binding Models : Use molecular dynamics (MD) simulations to assess protein-ligand flexibility.

- Solvent Effects : Apply explicit solvent models in DFT or MD to account for hydrophobic interactions.

- Metabolite Screening : Test for in situ degradation products via LC-MS.

Cross-disciplinary collaboration (e.g., combining synthetic chemistry with bioinformatics) is critical .

Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction optimization and scale-up processes?

- Methodological Answer : AI platforms integrate reaction kinetics, thermodynamics, and fluid dynamics to simulate large-scale synthesis. For example:

-

Parameter Optimization : Use neural networks to predict ideal temperature/pH for yield maximization.

-

Membrane Separation : Model solvent recovery efficiency using finite element analysis.

-

Process Control : Implement digital twins for real-time monitoring of byproduct formation .

AI Application Example Task: Reaction yield prediction Algorithm: Random Forest Training Data: 500+ reaction entries Accuracy: ±8% error margin

Q. What advanced structural analysis techniques validate crystallographic purity and conformational stability?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., C-F bond: ~1.34 Å) and confirm stereochemistry.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).

- Dynamic Light Scattering (DLS) : Monitor aggregation in solution.

Pair with Hirshfeld surface analysis to quantify intermolecular interactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.